Glisamuride is synthesized from parent compounds in the sulfonylurea class, which are primarily utilized in the treatment of type 2 diabetes mellitus. As a second-generation sulfonylurea, it is designed to be more potent and have a more favorable pharmacokinetic profile compared to first-generation agents.
The synthesis of Glisamuride involves several steps typical for sulfonylureas:
Each step is optimized for yield and purity, often employing solvents and catalysts that facilitate the reaction while minimizing byproducts.
The molecular structure of Glisamuride can be described by its chemical formula, which typically includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration that allows it to interact effectively with biological targets.
The three-dimensional conformation of Glisamuride allows it to bind effectively to the ATP-sensitive potassium channels in pancreatic cells, facilitating insulin secretion.
Glisamuride undergoes various chemical reactions that are essential for its pharmacological activity:
The mechanism of action of Glisamuride primarily involves:
This mechanism effectively lowers blood glucose levels postprandially (after meals) and improves glycemic control in patients with type 2 diabetes.
Glisamuride possesses several notable physical and chemical properties:
These properties are critical for formulation development and ensuring that the compound maintains its efficacy during storage and use.
Glisamuride's primary application lies within the pharmaceutical industry as an antidiabetic agent. Its potential uses include:
Glisamuride belongs to the sulfonylurea class of antidiabetic drugs, specifically categorized as a third-generation sulfonylurea due to its structural modifications and pharmacokinetic profile [1] [8]. Its core mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This binding induces channel closure, membrane depolarization, calcium influx, and subsequent insulin granule exocytosis [1] [3]. Notably, Glisamuride exhibits:
Table 1: Pharmacological Properties of Glisamuride
Property | Detail |
---|---|
Molecular Formula | C₂₄H₃₄N₄O₅S |
Protein Binding | >99.5% |
Primary Metabolism | Hepatic (CYP2C9-mediated oxidation to M1; cytosolic conversion to M2) |
Elimination Half-life | 5–8 hours |
Mechanism of Action | SUR1 receptor antagonism → KATP channel closure → insulin secretion |
Glisamuride was patented in 1979 and received initial FDA approval in 1995 under the brand name Amaryl®. It emerged as a safer alternative to first-generation sulfonylureas (e.g., tolbutamide) and second-generation agents (e.g., glyburide), with clinical trials emphasizing its reduced hypoglycemia risk and neutral cardiovascular profile [1] [8]. Key milestones include:
Table 2: Regulatory Timeline of Glisamuride
Year | Regulatory Milestone | Authority |
---|---|---|
1979 | Initial patent filed | USPTO |
1995 | FDA approval for T2DM monotherapy | FDA |
1998 | EMA approval | EMA |
2006 | FDA approval for metformin combination (Duetact®) | FDA |
2009 | FDA approval for pioglitazone combination (Tandemact®) | FDA |
2022 | Ranked 64th most prescribed U.S. drug (10M+ scripts) | ClinCalc |
Glisamuride is indicated for glycemic control in T2DM as monotherapy or adjunctive therapy with metformin, thiazolidinediones, or insulin. It targets hyperglycemia by augmenting insulin secretion and peripheral glucose utilization, particularly effective in patients with residual β-cell function [1] [5].
Global Disease Burden:
Glisamuride’s role is critical in resource-limited settings due to its low cost ($0.10–$0.50/day) and thermostability, unlike peptide-based agents (e.g., GLP-1 receptor agonists) [8].
Table 3: Glisamuride vs. Other Sulfonylureas in T2DM Management
Parameter | Glisamuride | Glibenclamide | Gliclazide |
---|---|---|---|
Generation | Third | Second | Second |
Hypoglycemia Risk | Low (2–4%) | High (20–30%) | Moderate (10–15%) |
Cardiovascular Safety | Neutral | Negative | Neutral |
Dosing Frequency | Once daily | Twice daily | Once/twice daily |
Despite extensive clinical use, unresolved questions persist:
Table 4: Priority Research Areas for Glisamuride
Research Gap | Current Status | Recommended Action |
---|---|---|
CV Safety in Comorbidities | Limited RCT data in heart failure patients | Phase 4 trials (e.g., post-marketing surveillance) |
Prediabetes Intervention | No human studies | RCTs with T2DM incidence as primary endpoint |
Pharmacogenomics | Retrospective analyses only | Prospective CYP2C9-genotype-stratified trials |
| Systematic Name | 3-Ethyl-4-methyl-N-[2-(4-{[(trans-4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide || CAS Number | 93479-97-1 || Synonyms | Glisamuride; HOE-490; Amaryl® |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1